P2X3 Homomeric Receptor Antagonism: Ro 51 Demonstrates Higher Potency than A-317491, AF-353, and Gefapixant
Ro 51 exhibits significantly higher potency at the rat homomeric P2X3 receptor compared to benchmark P2X3/P2X2/3 antagonists. Its IC50 of 2 nM (pIC50 8.7) surpasses that of A-317491 (Ki 22 nM for rP2X3), AF-353 (pIC50 8.0; IC50 ~10 nM), and gefapixant (IC50 ~30 nM for hP2X3) [1]. This potency advantage is maintained in functional calcium flux assays using recombinant receptors [2].
| Evidence Dimension | P2X3 receptor antagonism potency (IC50) |
|---|---|
| Target Compound Data | 2 nM (rP2X3); pIC50 8.7 |
| Comparator Or Baseline | A-317491: Ki 22 nM (rP2X3); AF-353: pIC50 8.0 (~10 nM); Gefapixant: IC50 ~30 nM (hP2X3 homotrimer) |
| Quantified Difference | Ro 51 is 11-fold more potent than A-317491, 5-fold more potent than AF-353, and 15-fold more potent than gefapixant at P2X3 |
| Conditions | Rat homomeric P2X3 receptors expressed in recombinant systems; calcium flux assay |
Why This Matters
Higher potency at P2X3 translates to lower effective concentrations in vitro and potentially reduced compound consumption in screening campaigns.
- [1] Alomone Labs. Ro-51 Datasheet. Product No. R-195. View Source
- [2] Jahangir A, Alam M, Carter DS, Dillon MP, Du Bois DJ, Ford AP, Gever JR, Lin CJ, Wagner PJ, Zhai Y, Zira J. Identification and SAR of novel diaminopyrimidines. Part 2: The discovery of RO-51, a potent and selective, dual P2X3/P2X2/3 antagonist for the treatment of pain. Bioorg Med Chem Lett. 2009 Mar 15;19(6):1632-5. View Source
